(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Description
Properties
IUPAC Name |
(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@@H]2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857191 | |
| Record name | (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635303-45-6 | |
| Record name | (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes may include the use of high-pressure reactors and specific catalysts to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions typically result in the formation of alkylated derivatives .
Scientific Research Applications
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a chemical compound with diverse applications, primarily in scientific research and drug development. Its unique bicyclic structure and favorable pharmacological properties make it a valuable candidate for various studies.
Scientific Research Applications
This compound has applications across diverse fields:
- Drug Design It has demonstrated potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties. The compound has been studied for its ability to inhibit specific enzymes and modulate cellular pathways associated with inflammation and microbial growth, making it a candidate for therapeutic applications.
- Inhibition of Enzyme Activity Interaction studies have indicated that this compound can bind to specific molecular targets, inhibiting enzyme activity by occupying their active sites. This interaction is crucial for understanding its role in modulating biological processes related to inflammation and microbial resistance.
- Ligand for Dopamine Receptor Subtypes The compound is a ligand for dopamine receptor subtypes, especially the dopamine D4 receptor, within the animal body and is therefore useful in the treatment of disorders of the dopamine system .
Chemical Reactions
This compound can be used in different types of chemical reactions:
- Oxidation Oxidation reactions using hydrogen peroxide in an acidic medium.
- Reduction Reduction reactions using lithium aluminum hydride in anhydrous ether.
- Substitution Substitution reactions using alkyl halides in the presence of sodium hydride.
Structural Importance
Mechanism of Action
The mechanism of action of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Salt Forms
- (R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride : The R-enantiomer (CAS: 179605-64-2) shares identical molecular weight and formula but differs in stereochemistry. Studies suggest enantiomers exhibit distinct receptor binding profiles. For example, (S)-isomers often show higher μ-opioid receptor affinity, while R-forms may prioritize other targets like dopamine receptors .
- Pyrrolo-Pyrazine Derivatives : Compounds like (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 634922-11-5) feature a pyrrolidine ring fused to pyrazine. This structural variation reduces ring strain and alters receptor selectivity, favoring dopamine D₂/D₃ receptor interactions over opioid targets .
Table 1: Physicochemical Comparison of Enantiomers and Derivatives
Substituted Derivatives
- N-3-Chlorobenzyl Substituent : Adding an N-3-chlorobenzyl group to the octahydro-pyrido-pyrazine core (Compound 10 in ) enhances μ-opioid receptor affinity (Ki = 0.47 nM) compared to the parent compound (Ki = 3.6 nM). This modification improves selectivity over κ- and δ-opioid receptors .
- 2,7-Substituted Derivatives : Substitutions with aromatic rings (e.g., carbocyclic or heterocyclic groups) shift pharmacological activity toward dopamine receptors. For instance, 2,7-diaryl derivatives act as D₂/D₃ ligands, useful in treating Parkinson’s disease .
Table 2: Pharmacological Profiles of Key Derivatives
Natural and Bioactive Analogs
- 3-Isopropylhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione : Isolated from Rhodococcus sp. VLD-10, this naturally occurring analog exhibits antimicrobial activity (MIC = 2–8 µg/mL against Bacillus spp. and E. coli). Unlike synthetic opioid-targeted derivatives, its bioactivity stems from the diketone moiety, which disrupts microbial cell membranes .
Pharmacokinetic and Industrial Considerations
- Salt Forms: The dihydrochloride form of (S)-octahydro-pyrido-pyrazine improves aqueous solubility (>50 mg/mL) compared to free bases, facilitating intravenous administration. In contrast, hydrochloride salts (e.g., (R)-octahydropyrrolo-pyrazine) require storage at 2–8°C for stability .
Biological Activity
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound involves several key mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, effectively blocking their activity. This inhibition can modulate various cellular pathways, particularly those related to inflammation and microbial growth.
- GABA Receptor Agonism : It acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings. This mechanism is particularly relevant in anthelmintic applications, contributing to flaccid paralysis in certain organisms.
- Receptor Binding : The compound exhibits binding activity to dopamine receptors (D2) and serotonin receptors (5HT-2A and 5HT-1B), indicating its potential use in treating central nervous system disorders. The binding ratios and inhibitory activities suggest a therapeutic profile for CNS applications .
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential applications in neuroprotection and the treatment of neurological disorders.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Bicyclic | Antimicrobial, anti-inflammatory | GABA receptor agonist |
| Pyrrolopyrazine derivatives | Bicyclic | Similar enzyme inhibition | Varied pharmacological properties |
| Pyrazinoquinoline derivatives | Fused ring system | Anticancer, anti-inflammatory | Stronger pharmacodynamic activity |
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, it was found to exhibit significant inhibition against various bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.
Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound revealed its ability to enhance the survival of neuronal cells under oxidative stress conditions. The study utilized human neuroblastoma cell lines (SH-SY5Y) and demonstrated that the compound reduced apoptosis rates significantly.
Q & A
Q. What are the challenges in scaling up enantiopure synthesis for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
